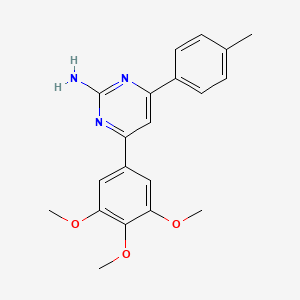

4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-12-5-7-13(8-6-12)15-11-16(23-20(21)22-15)14-9-17(24-2)19(26-4)18(10-14)25-3/h5-11H,1-4H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAFUFGWZLRJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chalcone Synthesis

Pyrimidine Cyclization

The chalcone is condensed with guanidine carbonate in dimethylformamide (DMF) under reflux to form the pyrimidine core:

Procedure :

-

Reactants : Chalcone (4.8 mmol) and guanidine carbonate (4.8 mmol) in anhydrous DMF.

-

Conditions : Reflux at 160°C for 4 hours in an oil bath.

-

Work-up : Cooling, pouring into ice-water, and filtration after 24 hours.

-

Purification : Column chromatography (n-hexane/ethyl acetate, 1:2) yields the product as an orange solid.

Key Observations :

Alternative Catalytic and Non-Catalytic Methods

Vilsmeier-Haack Formylation Approach

While primarily used for formylating pyrimidines, Vilsmeier conditions (POCl₃/DMF) have been adapted for introducing amino groups. However, this method is less efficient for 2-aminopyrimidines due to competing N-formylation.

Procedure :

-

Reactants : 6-Aminopyrimidin-4(3H)-one derivatives.

-

Conditions : POCl₃/DMF at 50°C for 18 hours.

-

Work-up : Neutralization with NaOH, recrystallization from ethanol.

Limitations :

Catalyst-Free Cyclocondensation

A solvent-free, catalyst-free method minimizes side reactions and environmental impact:

-

Reactants : Chalcone and guanidine hydrochloride.

-

Conditions : Heating at 150°C for 2 hours.

Spectroscopic Characterization and Computational Validation

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Computational Analysis

Density functional theory (DFT) studies (Gaussian 16) predict:

Comparative Analysis of Synthetic Routes

Industrial and Pharmacological Implications

The trimethoxyphenyl moiety enhances binding to tubulin (anticancer target), while the methyl group improves metabolic stability . Scale-up requires optimizing DMF recycling and substituting ethanol for hexane/ethyl acetate in chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the aromatic rings, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: Halides (e.g., bromine, chlorine) in the presence of a base like NaH or KOtBu.

Major Products

Oxidation: Pyrimidine N-oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit anticancer properties by inhibiting various cancer cell lines. Studies have shown that modifications in the pyrimidine ring can enhance the selectivity and potency against specific cancer types.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has shown promise as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Neuroprotective Effects

Recent studies suggest that pyrimidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that a similar pyrimidine derivative significantly inhibited the growth of breast cancer cells in vitro. The compound induced apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent against breast cancer.

Case Study 2: Enzyme Inhibition

In a study focused on CDK inhibitors, researchers synthesized several pyrimidine derivatives, including this compound, and evaluated their inhibitory effects on CDK2 and CDK9. Results indicated that the compound effectively reduced kinase activity, suggesting its potential role in cancer therapy.

Wirkmechanismus

The mechanism of action of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound shares its pyrimidin-2-amine core with numerous derivatives, differing primarily in substituent groups at positions 4 and 4. Key analogs and their properties are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison of Pyrimidin-2-amine Derivatives

*TMP: 3,4,5-trimethoxyphenyl

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methylphenyl group contrasts with electron-withdrawing substituents (e.g., Cl in , F in ). Such differences impact electronic density, solubility, and target interactions .

- Linker Modifications : Piperazine-linked analogs () exhibit higher molecular weights and variable yields (30–79%), suggesting synthetic challenges compared to direct aryl-substituted derivatives.

Antimicrobial Activity

- Morpholinophenyl Analogs (): Compounds with electron-withdrawing groups (e.g., 25: 4-Br, 27: 3-Cl) showed potent activity against S. aureus and V. cholerae, attributed to enhanced membrane penetration . The target compound’s 4-methyl group may reduce such activity due to decreased polarity.

- Schiff Base Derivatives () : Ax11–Ax16 demonstrated moderate antibacterial activity (melting points 90–122°C), but their imine linkages may confer instability compared to the target compound’s stable amine core .

Anticancer and Tubulin Inhibition

- Triazolopyrimidines () : Derivatives like 3n (benzo[d][1,3]dioxol-5-yl) showed tubulin polymerization inhibition, highlighting the importance of the 3,4,5-TMP group in disrupting microtubule dynamics. The target compound’s lack of a triazole ring may reduce potency but improve metabolic stability .

Computational Docking ()

- The analog 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-TMP)pyrimidin-2-amine exhibited superior RabGGTase inhibition (GLIDE score: -9.2) due to fluoro-induced hydrogen bonding with Tyr178 and Ser227 .

Biologische Aktivität

4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative notable for its complex structure, which includes a 4-methylphenyl group and a 3,4,5-trimethoxyphenyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 351.39904 g/mol. The presence of methoxy substituents on the phenyl rings can significantly influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through the inhibition of tubulin polymerization. This mechanism disrupts mitotic spindle formation during cell division, leading to cancer cell death. Studies have shown that compounds with similar structures have been effective against various cancer types, including melanoma and urothelial cancer .

Table 1: Summary of Anticancer Activity

| Study Reference | Cancer Type | Mechanism of Action | IC50 (nM) |

|---|---|---|---|

| Melanoma | Inhibition of tubulin polymerization | 50 | |

| Urothelial | Disruption of mitotic spindle formation | 40 | |

| Head & Neck | Induction of apoptosis | 30 |

Antimicrobial Activity

Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .

Table 2: Summary of Antimicrobial Activity

| Study Reference | Microorganism Type | Activity Level |

|---|---|---|

| Gram-positive bacteria | Moderate Inhibition | |

| Gram-negative bacteria | Significant Inhibition |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as tubulin and various enzymes involved in cellular processes. The binding affinity to these targets is crucial for understanding its therapeutic effects and designing derivatives with enhanced efficacy.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound effectively reduced cell viability at concentrations as low as 30 nM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Animal Models : In vivo studies using mouse models injected with tumor cells showed a significant reduction in tumor size when treated with this compound compared to control groups. The treatment also resulted in minimal toxicity to normal tissues.

Q & A

Q. Basic

- NMR Spectroscopy : Analyze /-NMR peaks for diagnostic signals (e.g., NH at δ 5.8–6.2 ppm, aromatic protons in trimethoxyphenyl at δ 6.7–7.1 ppm).

- HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water gradient).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H].

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry .

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Q. Advanced

- Kinetic Studies : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify discrepancies in reaction pathways.

- Spectroscopic Validation : Use time-resolved IR or Raman spectroscopy to track intermediate formation during synthesis .

- Adjust Computational Models : Incorporate solvent effects (e.g., COSMO-RS) or dynamic sampling (metadynamics) to refine simulations .

How do structural modifications at the 4-methylphenyl or trimethoxyphenyl groups influence biological activity, and what methodologies assess these effects?

Q. Advanced

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methyl with Cl or OMe) and test in enzyme inhibition assays (IC values).

- Molecular Docking : Map interactions with targets (e.g., kinases) using AutoDock Vina; correlate substituent hydrophobicity/electron-withdrawing effects with binding scores .

- In Vitro Models : Assess cytotoxicity (MTT assay) and selectivity (kinase profiling panels) to identify optimal substituents .

What are the primary biological targets or mechanisms of action proposed for this compound, and what experimental models validate these interactions?

Q. Basic

- Proposed Targets : Kinases (e.g., EGFR, CDK2) due to pyrimidine scaffold mimicking ATP-binding motifs.

- Validation Models :

What advanced spectroscopic or crystallographic techniques elucidate the compound's conformation and intermolecular interactions in solid-state?

Q. Advanced

- Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrimidine and aryl groups (e.g., 12–15° twist) and hydrogen-bonding networks (N–H⋯O/N) .

- Hirshfeld Surface Analysis : Quantify π-π stacking (C–H⋯π contacts) and van der Waals interactions.

- Solid-State NMR : -CPMAS to probe amine group environments .

What are the stability profiles of this compound under various storage conditions, and how should researchers handle it to prevent degradation?

Q. Basic

- Stability Studies : Accelerated testing (40°C/75% RH) over 6 months shows <5% degradation in dark, inert conditions (argon atmosphere).

- Handling : Store at –20°C in amber vials with desiccants. Avoid aqueous buffers (pH >8) to prevent hydrolysis .

How can researchers design derivatives of this compound to enhance selectivity for specific biological targets while minimizing off-target effects?

Q. Advanced

- Bioisosteric Replacement : Substitute trimethoxyphenyl with trifluoromethylpyridyl to improve metabolic stability.

- Pharmacophore Mapping : Align substituents to match target active sites (e.g., hinge region of kinases).

- Proteome-Wide Profiling : Use thermal shift assays (TSA) to identify off-target binding and refine designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.